

Application Notes and Protocols for SR144528 in cAMP Accumulation Functional Assays

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Compound of Interest		
Compound Name:	SR144528	
Cat. No.:	B1682612	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR144528 is a well-characterized, potent, and selective antagonist for the peripheral cannabinoid receptor 2 (CB2).[1] Notably, it also behaves as an inverse agonist, making it a valuable tool for studying CB2 receptor signaling.[1][2][3][4] CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[4][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

In functional assays, agonists for the CB2 receptor, such as CP 55,940, inhibit the forskolin-stimulated accumulation of cAMP.[1][6] As an antagonist, **SR144528** can block this effect.[1] Furthermore, many cell systems expressing CB2 receptors exhibit constitutive (ligand-independent) activity, leading to a basal inhibition of adenylyl cyclase.[1][2] As an inverse agonist, **SR144528** can inhibit this constitutive activity, resulting in an increase in intracellular cAMP levels, particularly in the presence of an adenylyl cyclase activator like forskolin.[3][6]

These application notes provide detailed protocols for utilizing **SR144528** in cAMP accumulation assays to characterize its antagonist and inverse agonist properties at the CB2 receptor.

Data Presentation: In Vitro Activity of SR144528



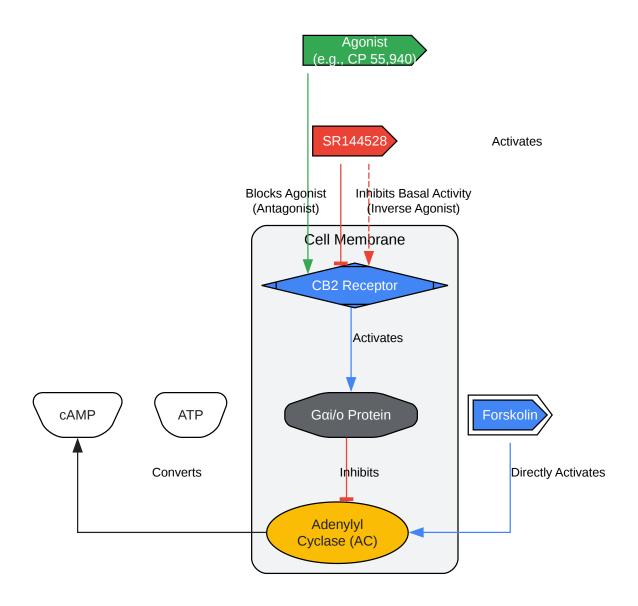
The following table summarizes the quantitative data for **SR144528** in key in vitro assays.

Assay Type	Cell Line/Tissue	Parameter	Value	Reference
Radioligand Binding	CB2-transfected cells	K _i (vs. [³ H]CP 55,940)	0.6 nM	[7]
Radioligand Binding	CB1-transfected cells	K _i (vs. [³ H]CP 55,940)	33.0 ± 5.09 nM	[8]
cAMP Accumulation (Antagonist activity)	CHO-hCB2 cells	EC₅₀ (reversal of CP 55,940 effect)	10 nM	[6]
cAMP Accumulation (Inverse agonist activity)	CHO-hCB2 cells	EC ₅₀ (stimulation of forskolin- sensitive AC)	26 ± 6 nM	[6]
GTPyS Binding (Antagonist activity)	CB2-expressing cell line	K-B (vs. CP 55,940)	6.34 nM	[8]
Mitogen- Activated Protein Kinase (MAPK) Assay (Antagonist activity)	CHO-hCB2 cells	IC50 (vs. CP 55,940)	39 nM	[6]

Signaling Pathways and Experimental Workflow CB2 Receptor Signaling and cAMP Modulation

The following diagram illustrates the G α i-coupled signaling pathway of the CB2 receptor and the points of intervention for agonists, **SR144528**, and forskolin.





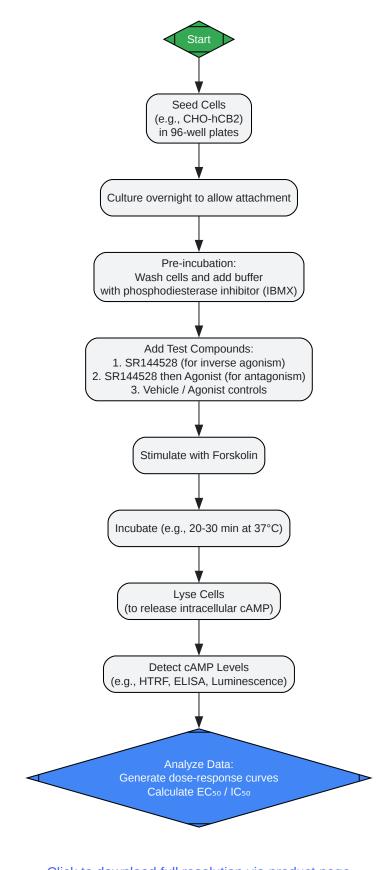
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CB2 receptor signaling pathway and points of modulation.

General Workflow for cAMP Accumulation Assay

This diagram outlines the key steps for performing a cAMP accumulation assay to measure the effects of **SR144528**.





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